4-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
4-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a quinoxaline moiety and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves the condensation of quinoxaline derivatives with thiazolidinone precursors. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide moiety allows for nucleophilic substitution reactions, where groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce thiazolidinone alcohols .
Scientific Research Applications
4-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiazolidinone ring can modulate redox reactions and influence cellular pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- 4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- 4-nitro-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Uniqueness
The uniqueness of 4-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both quinoxaline and thiazolidinone moieties allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H12N4O3S2 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C19H12N4O3S2/c24-13-6-4-11(5-7-13)17(25)22-23-18(26)15(28-19(23)27)10-12-2-1-3-14-16(12)21-9-8-20-14/h1-10,24H,(H,22,25)/b15-10- |
InChI Key |
RBIWBECCGWCBGY-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)O |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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